(R)-1-(2-Bromopyridin-3-yl)ethan-1-amine

Asymmetric Synthesis Medicinal Chemistry Stereochemistry

(R)-1-(2-Bromopyridin-3-yl)ethan-1-amine is a chiral primary amine bearing a 2-bromo-3-pyridyl moiety and a defined (R)-stereocenter at the alpha carbon. It serves as a stereochemically pure building block for asymmetric synthesis, medicinal chemistry, and cross-coupling applications.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Cat. No. B13555041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Bromopyridin-3-yl)ethan-1-amine
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC(C1=C(N=CC=C1)Br)N
InChIInChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1
InChIKeyHSQGKURNDNZGRM-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-1-(2-Bromopyridin-3-yl)ethan-1-amine — Chiral Amine Building Block for Asymmetric Synthesis


(R)-1-(2-Bromopyridin-3-yl)ethan-1-amine is a chiral primary amine bearing a 2-bromo-3-pyridyl moiety and a defined (R)-stereocenter at the alpha carbon [1]. It serves as a stereochemically pure building block for asymmetric synthesis, medicinal chemistry, and cross-coupling applications [2]. Its bromopyridine core provides a reactive site for Pd-catalyzed transformations including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of enantiopure molecular scaffolds [2].

Why Generic Substitution of (R)-1-(2-Bromopyridin-3-yl)ethan-1-amine is Not Feasible for Chiral Applications


Substituting this compound with achiral or enantiomerically undefined analogs fundamentally fails for applications requiring stereochemical integrity. The defined (R)-configuration directly governs the three-dimensional orientation of downstream chiral centers in target molecules, critically influencing biological target engagement and pharmacological activity [1]. Using the racemate (CAS 886371-17-1) or the opposite (S)-enantiomer introduces an unpredictable chiral contaminant or yields an undesired stereoisomer that may exhibit reduced potency, altered selectivity, or distinct pharmacokinetic properties . Additionally, the specific ortho-bromopyridine substitution pattern is essential for the regioselective cross-coupling reactions that differentiate this building block from other bromopyridine positional isomers [1].

Quantitative Differentiation Evidence for (R)-1-(2-Bromopyridin-3-yl)ethan-1-amine Versus Analogs


Defined (R)-Stereochemistry vs. Racemic Mixture for Asymmetric Induction

The (R)-enantiomer possesses a single, defined stereocenter with 100% enantiomeric purity specification (typical for research-grade chiral building blocks), compared to the racemic mixture (CAS 886371-17-1) which contains a 1:1 mixture of (R)- and (S)-enantiomers . The (S)-enantiomer (CAS 1212816-50-6) represents the opposite stereochemical outcome [1].

Asymmetric Synthesis Medicinal Chemistry Stereochemistry

Regioselective Cross-Coupling Reactivity of 2-Bromopyridine vs. Positional Isomers

The 2-bromopyridin-3-yl moiety enables regioselective Pd-catalyzed cross-coupling at the C2 position, whereas other bromopyridine isomers (e.g., 3-bromopyridine or 4-bromopyridine) undergo coupling at different ring positions, producing distinct regioisomeric products [1]. Base-catalyzed isomerization studies on 3-bromopyridines demonstrate that under certain conditions, 3-bromopyridines can isomerize to 4-bromopyridines via pyridyne intermediates, enabling 4-selective substitution, which highlights the positional dependence of reactivity [2].

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Regioselectivity

Physicochemical Differentiation: pKa and LogP vs. 2-(2-Bromopyridin-3-yl)ethan-1-amine

The target compound exhibits a predicted pKa of 7.69±0.29 and a computed LogP of 2.5641, compared to 2-(2-bromopyridin-3-yl)ethan-1-amine which has a lower LogP of 2.04560 (both share identical molecular formula C7H9BrN2 and molecular weight ~201.06 g/mol) [1][2]. The difference in LogP arises from the alpha-methyl substitution pattern which increases lipophilicity relative to the ethylamine side chain analog.

Physicochemical Properties pKa Lipophilicity ADME

Acid-Base Behavior: pKa Differentiation vs. 2-Bromopyridin-3-amine

The target compound has a predicted pKa of 7.69±0.29 (conjugate acid pKa, indicating moderately basic aliphatic amine character) . In contrast, the structurally simpler analog 2-bromopyridin-3-amine (CAS 39856-58-1) is expected to exhibit significantly lower basicity due to direct amine attachment to the electron-withdrawing pyridine ring (aromatic amine character), resulting in a pKa difference of several units (aromatic amines typically have pKa ~3-5) .

pKa Basic Strength Salt Formation Formulation

Steric and Electronic Differentiation from 2-(2-Bromopyridin-3-yl)ethan-1-amine

The target compound features a methyl branch at the alpha carbon, creating a secondary chiral center and increased steric bulk adjacent to the amine, whereas 2-(2-bromopyridin-3-yl)ethan-1-amine (CAS 337966-20-8) possesses an unbranched ethylamine side chain lacking a stereocenter . This structural difference alters the spatial orientation of the amine group, affecting binding pocket complementarity, and modifies electronic distribution through inductive effects [1].

Steric Effects Electronic Effects Structure-Activity Relationship Molecular Geometry

Commercial Availability and Purity Specifications of Enantiopure vs. Racemic Forms

The racemic mixture (CAS 886371-17-1) is commercially available from multiple suppliers with standard purity of 97% (HPLC, NMR verified) at relatively low cost . In contrast, the enantiopure (S)-enantiomer (CAS 1212816-50-6) is available but at significantly higher price points (e.g., $4,102 for 5g), reflecting the added cost of asymmetric synthesis or chiral resolution [1]. Procurement decisions must weigh stereochemical requirements against budget constraints.

Procurement Purity Commercial Availability Chiral Building Blocks

Key Research and Industrial Applications for (R)-1-(2-Bromopyridin-3-yl)ethan-1-amine


Asymmetric Synthesis of Chiral Ligands and Catalysts

The defined (R)-stereocenter serves as a source of chirality for constructing enantiopure ligands in asymmetric catalysis. The bromopyridine moiety enables subsequent Pd-catalyzed cross-coupling to introduce diverse aryl/heteroaryl groups while preserving stereochemical integrity. This application leverages the 100% enantiomeric purity specification of the building block, as compared to the racemic mixture which would yield a 1:1 diastereomeric product mixture [1].

Medicinal Chemistry Scaffold Derivatization

The compound functions as a versatile intermediate for synthesizing chiral drug candidates. The bromopyridine core provides a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings to generate focused libraries of analogs. The predicted pKa of 7.69±0.29 indicates that the amine group will be partially protonated at physiological pH, potentially influencing solubility and membrane permeability in biological assays. This property differentiates it from less basic aromatic amine analogs.

Structure-Activity Relationship (SAR) Studies

The target compound, along with its analogs such as 2-(2-bromopyridin-3-yl)ethan-1-amine and 2-bromopyridin-3-amine, can be used to probe the effects of amine basicity, steric bulk, and stereochemistry on biological activity. The higher LogP of 2.5641 (vs. 2.04560 for the ethylamine analog) [2] suggests improved membrane permeability, making it a valuable comparator in SAR campaigns aimed at optimizing ADME properties of lead compounds.

Procurement for Stereochemically Demanding Synthesis

For synthetic routes requiring a defined (R)-configuration, procurement of the enantiopure compound (CAS of racemate is 886371-17-1; (R)-enantiomer typically obtained via custom synthesis or from specialist chiral suppliers) is mandatory. While the racemate is commercially available with 97% purity and cost-effective pricing , the (S)-enantiomer (CAS 1212816-50-6) is available at premium pricing ($820/g scale) [3], indicating that chiral procurement requires specialized sourcing strategies and budget allocation.

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